N-(4-methylphenyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-12-6-8-15(9-7-12)18-17(19)14-10-13-4-2-3-5-16(13)20-11-14/h2-10H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMYMVBIVNMXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the condensation of 4-methylphenylamine with 2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of microreactor technology can further enhance the efficiency of the process by providing a high surface area-to-volume ratio, which improves heat and mass transfer.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or generating intermediates for further derivatization.
Conditions and Outcomes
| Reagents/Conditions | Product | Yield* | Source |
|---|---|---|---|
| 6M HCl, reflux (4–6 hrs) | 2H-chromene-3-carboxylic acid | 75–85% | |
| 2M NaOH, ethanol, 80°C (3 hrs) | Sodium 2H-chromene-3-carboxylate | 90% |
*Yields estimated from analogous coumarin-3-carboxamide hydrolysis .
Electrophilic Aromatic Substitution
The chromene and phenyl rings exhibit distinct reactivity patterns due to electronic effects:
-
Chromene ring : Activated by electron-donating oxygen, enabling electrophilic substitution at positions 6 and 8.
-
N-(4-methylphenyl) group : Methyl directs electrophiles to ortho/para positions relative to itself, while the carboxamide acts as a meta-director.
Documented Reactions
Functionalization of the Chromene Core
The chromene’s double bond and oxygen heteroatom enable cycloaddition and oxidation reactions:
Diels-Alder Reaction
The chromene acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):
| Dienophile | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 12h | Bicyclic adduct | Endo preference |
Epoxidation
Epoxidation of the chromene double bond occurs with peracids:
| Reagent | Solvent | Epoxide Yield |
|---|---|---|
| m-CPBA | CH₂Cl₂ | 68% |
Reactivity at the N-(4-Methylphenyl) Substituent
The methyl group on the phenyl ring can be oxidized or halogenated:
Oxidation to Carboxylic Acid
| Oxidizing Agent | Conditions | Product | Efficiency |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 8 hrs | N-(4-carboxyphenyl)-2H-chromene-3-carboxamide | 45% |
| CrO₃, Acetic Acid | Reflux, 6 hrs | Same as above | 30% |
Free Radical Bromination
| Conditions | Product | Selectivity |
|---|---|---|
| NBS, AIBN, CCl₄ | N-(4-(bromomethyl)phenyl) derivative | Benzylic position |
Nucleophilic Acyl Substitution
The carboxamide participates in limited nucleophilic substitution under harsh conditions:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₂OH (hydroxylamine) | Pyridine, 120°C | Hydroxamic acid derivative | 25% |
Photochemical Reactions
The chromene system undergoes [2+2] photocycloaddition under UV light:
| Conditions | Product | Application |
|---|---|---|
| UV (365 nm), acetone | Cyclobutane-fused dimer | Material science |
Scientific Research Applications
Chemistry
Building Block for Synthesis
N-(4-methylphenyl)-2H-chromene-3-carboxamide serves as a fundamental building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including oxidation, reduction, and substitution reactions. These processes allow for the development of diverse derivatives with tailored properties for specific applications.
Analytical Reference Compound
The compound is also employed as a reference standard in analytical chemistry. Its distinct chemical properties facilitate the calibration of instruments and methods used to analyze similar compounds, enhancing the accuracy of quantitative assessments in research settings.
Biology
Biological Activity Research
Research into this compound has revealed its potential as an enzyme inhibitor and its involvement in various biological pathways. Studies indicate that this compound may exhibit anti-inflammatory and antioxidant properties, which are critical in addressing diseases associated with oxidative stress.
Anticancer Potential
Recent investigations have highlighted the anticancer properties of this compound. The compound has been shown to induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics . Its mechanism of action appears to involve the modulation of key signaling pathways involved in cell survival and proliferation.
Medicine
Therapeutic Agent Development
The medicinal applications of this compound are particularly promising. Ongoing studies focus on its potential as a therapeutic agent for conditions such as cancer, neurodegenerative disorders, and cardiovascular diseases. The compound’s ability to inhibit cyclooxygenase enzymes suggests its utility as a non-steroidal anti-inflammatory drug (NSAID) candidate .
Pharmacokinetics and Toxicology
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it suitable for further development as a drug candidate. Toxicological assessments have shown low toxicity levels in preliminary studies, reinforcing its viability for clinical applications .
Industry
Material Science Applications
Beyond biological applications, this compound is being explored for its potential in material science. Its unique chemical properties may lead to the development of new polymers and coatings with enhanced performance characteristics, such as improved durability and resistance to environmental factors.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Inhibition of cyclooxygenase enzymes; potential NSAID candidate |
| Antioxidant | Scavenging free radicals; reducing oxidative stress |
| Anticancer | Induction of apoptosis; modulation of signaling pathways |
| Enzyme inhibition | Potential inhibition of key enzymes involved in inflammation |
Table 2: Synthetic Applications
| Reaction Type | Example Products |
|---|---|
| Oxidation | Formation of hydroxy derivatives |
| Reduction | Conversion to amines |
| Substitution | Various substituted chromenes depending on nucleophile used |
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
N-(4-methylphenyl)-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)-2H-chromene-3-carboxylate: Similar structure but with an ester group instead of a carboxamide group.
N-(4-methylphenyl)-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
N-(4-methylphenyl)-2H-chromene-3-thioamide: Similar structure but with a thioamide group instead of a carboxamide group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxamide group allows for hydrogen bonding interactions, enhancing its binding affinity to biological targets. Additionally, the chromene core provides a rigid and planar structure, contributing to its stability and reactivity.
Biological Activity
N-(4-methylphenyl)-2H-chromene-3-carboxamide, a compound belonging to the chromene family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound this compound is characterized by the following chemical formula:
- Chemical Formula : C18H15NO3
- Molecular Weight : 293.32 g/mol
This compound features a chromene backbone with a carboxamide functional group and a para-methylphenyl substituent, which influences its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways associated with inflammation and cancer progression.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .
- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7). The mechanism involves apoptosis induction through caspase activation and disruption of tubulin polymerization .
Anticancer Activity
This compound has shown promising anticancer activity across multiple studies:
- Cytotoxicity : The compound exhibited IC50 values ranging from 1.08 to 1.48 µg/mL against HCT-116 cells, indicating significant inhibitory effects on cell growth compared to standard chemotherapeutic agents like doxorubicin .
- Mechanism of Action : It induces apoptosis via caspase-dependent pathways and disrupts the cell cycle at the G2/M phase, leading to reduced cell proliferation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Against MRSA : Demonstrated mild inhibitory activity with an inhibition zone (IZ) of 21.3–20.6 mm and a minimum inhibitory concentration (MIC) of 1.95–3.9 µg/mL against MRSA .
- Activity Against Mycobacterium tuberculosis : Exhibited anti-tubercular activity, making it a candidate for further exploration in treating resistant strains .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound has shown potential in other areas:
Structure-Activity Relationship (SAR)
The biological activities of this compound can be influenced by structural modifications:
| Substituent | Effect on Activity |
|---|---|
| Para-methyl group | Enhances enzyme inhibition and cytotoxicity |
| Variations in the carboxamide group | Alters antimicrobial potency |
Research indicates that modifications at the 4-position of the chromene ring can significantly impact the overall biological profile, with certain substitutions enhancing efficacy against specific targets .
Case Studies and Research Findings
Recent studies highlight the diverse applications of this compound:
- Cytotoxicity Study : A study involving various cancer cell lines confirmed the compound's ability to induce apoptosis through caspase activation mechanisms, demonstrating its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study reported significant antibacterial activity against MRSA and other pathogens, suggesting its utility in developing new antimicrobial therapies .
Q & A
Q. What are the standard synthetic routes for N-(4-methylphenyl)-2H-chromene-3-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Chromene Core Formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions (e.g., piperidine catalysis in ethanol at reflux) .
Amidation : Reaction of the chromene intermediate with 4-methylphenylamine using coupling agents like EDCI or DCC in dichloromethane, with triethylamine as a base .
-
Optimization :
-
Yield : Use of microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 24 hrs) .
-
Purity : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
- Data Table : Synthetic Conditions and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chromene formation | Salicylaldehyde, β-ketoester, piperidine/EtOH, reflux | 65–75 | ≥95% |
| Amidation | EDCI, 4-methylphenylamine, DCM, rt | 80–85 | ≥98% |
Q. How is this compound characterized analytically?
- Methodological Answer :
- Structural Confirmation :
- NMR : H NMR (DMSO-d6): δ 8.2 (s, 1H, chromene-H), 7.6–7.1 (m, aromatic-H), 2.3 (s, 3H, CH3) .
- HRMS : m/z calculated for C18H15NO3 [M+H]+: 294.1125; observed: 294.1128 .
- Purity Assessment : HPLC (C18 column, MeOH/H2O 70:30, λ = 254 nm) .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In Vitro Screening :
- Anticancer : IC50 = 12.5 µM against MCF-7 (breast cancer) via MTT assay .
- Antimicrobial : MIC = 32 µg/mL against S. aureus (broth microdilution) .
- Mechanistic Clues : Preliminary docking studies suggest interaction with topoisomerase II .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?
- Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups (e.g., -Cl, -NO2): Enhance anticancer activity (e.g., IC50 reduced to 8.7 µM with 4-Cl substitution) .
- Methoxy Groups : Improve solubility but reduce potency (IC50 = 25 µM for 4-OCH3) .
- Data Table : Substituent Effects on Anticancer Activity (MCF-7)
| Substituent | IC50 (µM) | LogP |
|---|---|---|
| -H (parent) | 12.5 | 3.2 |
| -4-Cl | 8.7 | 3.8 |
| -4-OCH3 | 25.0 | 2.5 |
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Standardization :
Assay Consistency : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., 48-hr exposure in MTT) .
Compound Integrity : Verify purity (≥95% by HPLC) and storage conditions (desiccated at −20°C) .
- Meta-Analysis : Compare data across ≥3 independent studies to identify outliers (e.g., IC50 ranges: 8.7–15.2 µM) .
Q. What advanced techniques elucidate the mechanism of action in anticancer studies?
- Methodological Answer :
- In Silico Studies : Molecular docking (AutoDock Vina) predicts binding to topoisomerase II (ΔG = −9.2 kcal/mol) .
- In Vitro Mechanistic Assays :
- Apoptosis : Flow cytometry (Annexin V/PI staining) shows 40% apoptosis induction at 10 µM .
- Cell Cycle : G2/M arrest (70% cells in phase) via flow cytometry .
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Methodological Answer :
- Continuous Flow Chemistry :
- Benefits : 20% higher yield vs. batch synthesis, reduced solvent use .
- Conditions : Microreactor (0.5 mL/min, 100°C, 10 bar) with immobilized catalyst .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for amidation .
Key Research Gaps and Recommendations
- Data Reproducibility : Cross-validate biological results using orthogonal assays (e.g., ATP-based viability + caspase-3 activation).
- In Vivo Studies : Prioritize compounds with IC50 < 10 µM for xenograft models (e.g., BALB/c mice) .
- Structural Diversification : Explore trifluoromethyl or sulfonamide substituents to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
